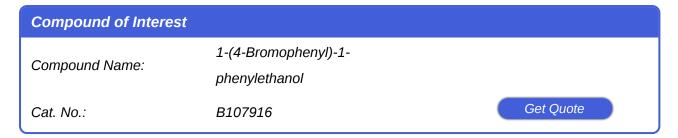


## Technical Guide: Physicochemical Properties of Brominated Phenyl-Substituted Ethanols

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Audience: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a detailed overview of the molecular formula and weight of brominated phenyl-substituted ethanol derivatives. It addresses the common nomenclature ambiguity between 1-(4-Bromophenyl)ethanol and the diaryl equivalent, (4-Bromophenyl) (phenyl)methanol, which the term "1-(4-Bromophenyl)-1-phenylethanol" may imply. This document summarizes the core physicochemical properties of these compounds and presents a generalized workflow for the characterization of such aryl alcohols. This guide is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and drug development.

### **Introduction and Nomenclature Clarification**

In the field of organic synthesis and medicinal chemistry, precise molecular identification is paramount. The compound name "**1-(4-Bromophenyl)-1-phenylethanol**" is ambiguous and does not conform to standard IUPAC nomenclature. This name could be interpreted as a derivative of ethanol with both a 4-bromophenyl group and a phenyl group attached to the first carbon. Such a structure is more accurately named (4-Bromophenyl)(phenyl)methanol.

However, searches for the initially stated compound name overwhelmingly yield results for 1-(4-Bromophenyl)ethanol, a chiral alcohol that is a common intermediate in organic synthesis.



Given this discrepancy, this guide will provide data for both compounds to ensure clarity and comprehensive coverage.

## **Physicochemical Data**

The fundamental molecular properties of 1-(4-Bromophenyl)ethanol and (4-Bromophenyl) (phenyl)methanol are summarized below. These data are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization such as mass spectrometry.

Compound Name	Molecular Formula	Molecular Weight ( g/mol )
1-(4-Bromophenyl)ethanol	C8H9BrO	201.06
(4-Bromophenyl) (phenyl)methanol	C13H11BrO	263.13

# **Experimental Protocols: Synthesis and Characterization**

Detailed, peer-reviewed experimental protocols for the synthesis of these specific compounds are proprietary or published across various journals. However, general methodologies for their synthesis and characterization are well-established in the chemical literature.

### **General Synthetic Approaches**

1-(4-Bromophenyl)ethanol is commonly synthesized via the reduction of its corresponding ketone, 1-(4-bromophenyl)ethanone. A typical laboratory-scale synthesis involves:

- Reaction: The reduction of 1-(4-bromophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.
- Work-up: The reaction is typically quenched with water, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).
- Purification: The crude product is then purified, often through column chromatography or recrystallization, to yield the final white crystalline solid.



- \*\* (4-Bromophenyl)(phenyl)methanol\*\* can be synthesized through a Grignard reaction. This involves:
- Grignard Reagent Formation: Preparation of a Grignard reagent from bromobenzene, for example.
- Reaction: The subsequent reaction of this Grignard reagent with 4-bromobenzaldehyde.
- Purification: Similar work-up and purification steps involving extraction and chromatography are employed to isolate the desired diaryl alcohol.

#### **Standard Characterization Methods**

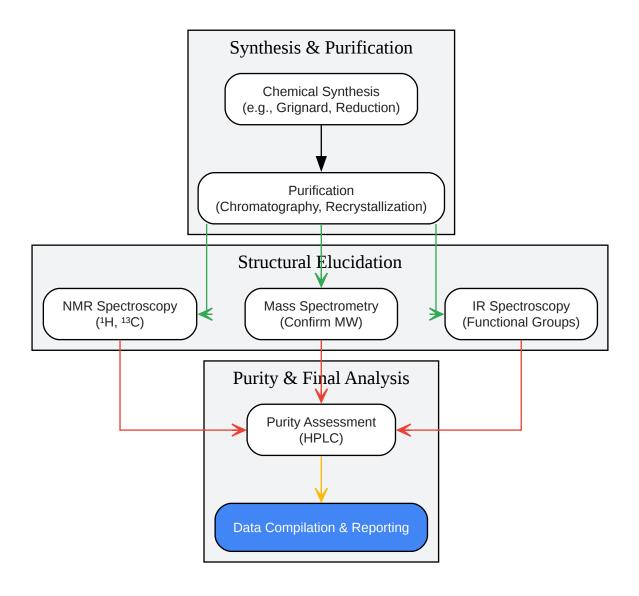
The structural confirmation and purity assessment of aryl alcohols like those discussed herein typically involve a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR are used to
  elucidate the carbon-hydrogen framework of the molecule, confirming the positions of
  substituents on the aromatic rings and the structure of the alkyl chain.
- Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, most notably the characteristic broad absorption band of the hydroxyl (-OH) group.
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound.

## **Logical Workflow for Compound Characterization**

The process of identifying and characterizing a novel or synthesized chemical entity follows a logical progression from initial synthesis to final validation. The following diagram illustrates a generalized workflow applicable to the characterization of aryl alcohols.





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Caption: Generalized workflow for the synthesis and characterization of an aryl alcohol.

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